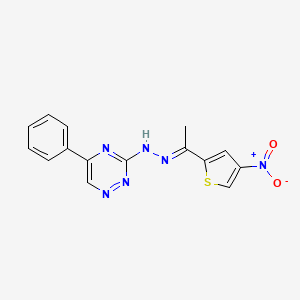![molecular formula C20H24FN3O B5759897 N-(2,5-dimethylphenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5759897.png)
N-(2,5-dimethylphenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethylphenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide, commonly known as DPA-714, is a selective ligand for the translocator protein (TSPO). TSPO is a mitochondrial protein that is expressed in various cells, including immune cells, glial cells, and neurons. DPA-714 has been extensively studied for its potential applications in scientific research, particularly in the fields of neurology and immunology.
Mecanismo De Acción
DPA-714 binds to N-(2,5-dimethylphenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide with high affinity and specificity. N-(2,5-dimethylphenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide is involved in various cellular processes, including cholesterol transport, apoptosis, and immune response. The exact mechanism of action of DPA-714 is not fully understood, but it is thought to modulate the function of N-(2,5-dimethylphenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide and affect downstream signaling pathways.
Biochemical and Physiological Effects
DPA-714 has been shown to reduce inflammation and oxidative stress in animal models of neuroinflammation and neurodegeneration. It has also been shown to enhance the function of immune cells and promote tissue repair. However, the exact biochemical and physiological effects of DPA-714 are still being investigated.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPA-714 has several advantages as a research tool. It is highly selective for N-(2,5-dimethylphenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide and has low toxicity. It can be easily synthesized and labeled with radioisotopes for PET imaging. However, there are also some limitations to its use. It has a relatively short half-life, which limits its utility in longitudinal studies. It also has limited penetration across the blood-brain barrier, which may restrict its use in certain applications.
Direcciones Futuras
There are several future directions for research involving DPA-714. One area of interest is the development of new N-(2,5-dimethylphenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide ligands with improved properties, such as longer half-life and better blood-brain barrier penetration. Another area of interest is the use of DPA-714 in combination with other imaging agents or therapeutics to enhance their efficacy. Finally, DPA-714 could be used to study the role of N-(2,5-dimethylphenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide in various disease states and identify potential targets for therapy.
Métodos De Síntesis
DPA-714 can be synthesized through a multistep process involving the reaction of 2,5-dimethylphenylamine with 4-fluorobenzylpiperazine, followed by acetylation with acetic anhydride. The final product is purified through column chromatography.
Aplicaciones Científicas De Investigación
DPA-714 has been used as a radiotracer in positron emission tomography (PET) imaging to visualize the distribution of N-(2,5-dimethylphenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide in vivo. N-(2,5-dimethylphenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide expression is upregulated in various pathological conditions, including neuroinflammation, neurodegeneration, and cancer. PET imaging with DPA-714 can provide valuable insights into the pathophysiology of these conditions and aid in the development of new therapies.
Propiedades
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O/c1-15-3-4-16(2)19(13-15)22-20(25)14-23-9-11-24(12-10-23)18-7-5-17(21)6-8-18/h3-8,13H,9-12,14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNYDWCEDNOZHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(3-fluorophenyl)benzamide](/img/structure/B5759816.png)






![3-[(diethylamino)sulfonyl]-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide](/img/structure/B5759857.png)
![6''-amino-3''-methyl-2''H-dispiro[1,3-dioxolane-2,1'-cyclohexane-4',4''-pyrano[2,3-c]pyrazole]-5''-carbonitrile](/img/structure/B5759865.png)
![1-[(2,4-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5759871.png)
![3-ethoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5759892.png)
![methyl {4-[(4-biphenylylcarbonyl)amino]phenyl}acetate](/img/structure/B5759905.png)
![5-isopropyl-N'-[(3-methyl-2-thienyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5759914.png)
